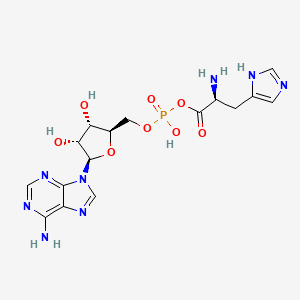

Histidyl-adenosine monophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Histidyl-Adenosinmonophosphat kann durch enzymatische Reaktionen unter Beteiligung der Histidyl-tRNA-Synthetase synthetisiert werden. Das Enzym katalysiert die Ligation von Histidin an Adenosinmonophosphat, wodurch die gewünschte Verbindung gebildet wird . Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, einschließlich spezifischer pH- und Temperatureinstellungen, um eine optimale Enzymaktivität zu gewährleisten.

Industrielle Produktionsmethoden: Während detaillierte industrielle Produktionsmethoden nicht umfassend dokumentiert sind, kann der Ansatz der enzymatischen Synthese für industrielle Anwendungen hochskaliert werden. Dies beinhaltet die Optimierung der Reaktionsbedingungen und die Verwendung der rekombinanten DNA-Technologie zur Produktion großer Mengen an Histidyl-tRNA-Synthetase.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Histidyl-Adenosinmonophosphat durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Verbindung kann hydrolysiert werden, um Histidin und Adenosinmonophosphat freizusetzen.

Phosphorylierung: Es kann an Phosphorylierungsreaktionen teilnehmen, bei denen die Phosphatgruppe auf andere Moleküle übertragen wird.

Oxidation und Reduktion: Die Verbindung kann Redoxreaktionen unterliegen, obwohl diese weniger verbreitet sind.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Beinhaltet typischerweise saure oder basische Bedingungen.

Phosphorylierung: Erfordert das Vorhandensein von Kinase-Enzymen und ATP.

Oxidation und Reduktion: Beinhaltet Oxidations- oder Reduktionsmittel unter kontrollierten Bedingungen.

Hauptprodukte:

Hydrolyse: Produziert Histidin und Adenosinmonophosphat.

Phosphorylierung: Führt zu phosphorylierten Derivaten von Histidyl-Adenosinmonophosphat.

Wissenschaftliche Forschungsanwendungen

Histidyl-Adenosinmonophosphat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um enzymatische Reaktionen und Nukleotidwechselwirkungen zu untersuchen.

Biologie: Spielt eine Rolle bei der Proteinsynthese und der tRNA-Beladung, was es für das Verständnis zellulärer Prozesse unerlässlich macht.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner Beteiligung an Stoffwechselwegen und der Proteinsynthese.

Industrie: Wird bei der Produktion von rekombinanten Proteinen und Enzymen eingesetzt.

5. Wirkmechanismus

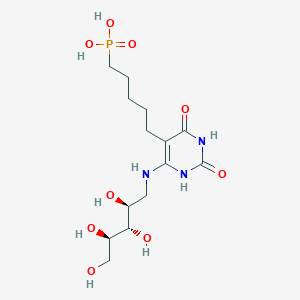

Histidyl-Adenosinmonophosphat übt seine Wirkungen hauptsächlich durch seine Rolle bei der Proteinsynthese aus. Es dient als Substrat für die Histidyl-tRNA-Synthetase, die die Anlagerung von Histidin an seine entsprechende tRNA katalysiert. Dieser Prozess ist entscheidend für die genaue Übersetzung genetischer Informationen in funktionelle Proteine .

Molekulare Ziele und Pfade:

Histidyl-tRNA-Synthetase: Das wichtigste Enzym, das an der Synthese von Histidyl-Adenosinmonophosphat beteiligt ist.

tRNA: Das molekulare Ziel, das während der Proteinsynthese den Histidinrest erhält.

Wirkmechanismus

Histidyl-Adenosine Monophosphate exerts its effects primarily through its role in protein synthesis. It acts as a substrate for histidyl-tRNA synthetase, which catalyzes the attachment of histidine to its corresponding tRNA. This process is crucial for the accurate translation of genetic information into functional proteins .

Molecular Targets and Pathways:

Histidyl-tRNA Synthetase: The primary enzyme involved in the synthesis of this compound.

tRNA: The molecular target that receives the histidine residue during protein synthesis.

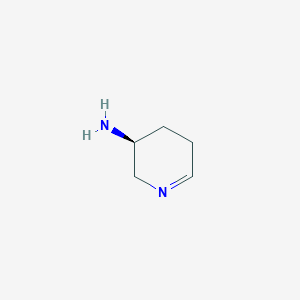

Vergleich Mit ähnlichen Verbindungen

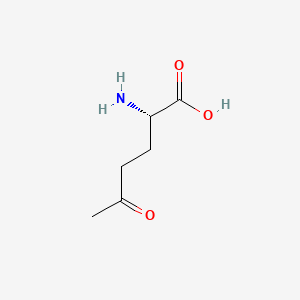

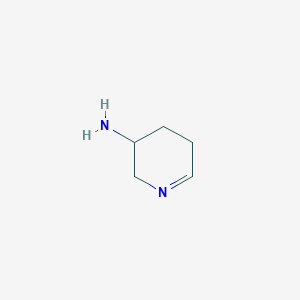

Histidyl-Adenosinmonophosphat ist aufgrund seiner spezifischen Struktur und Funktion einzigartig. Ähnliche Verbindungen umfassen andere Aminoacyl-Adenosinmonophosphate, wie zum Beispiel:

- Tryptophanyl-Adenosinmonophosphat

- Phenylalanyl-Adenosinmonophosphat

- Leucyl-Adenosinmonophosphat

Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in der Aminosäure, die an den Adenosinmonophosphat-Anteil gebunden ist. Histidyl-Adenosinmonophosphat ist durch das Vorhandensein von Histidin, das einzigartige chemische Eigenschaften und biologische Funktionen aufweist, unterscheidbar .

Eigenschaften

Molekularformel |

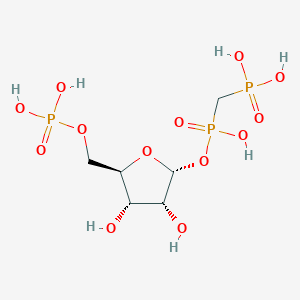

C16H21N8O8P |

|---|---|

Molekulargewicht |

484.36 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C16H21N8O8P/c17-8(1-7-2-19-4-20-7)16(27)32-33(28,29)30-3-9-11(25)12(26)15(31-9)24-6-23-10-13(18)21-5-22-14(10)24/h2,4-6,8-9,11-12,15,25-26H,1,3,17H2,(H,19,20)(H,28,29)(H2,18,21,22)/t8-,9+,11+,12+,15+/m0/s1 |

InChI-Schlüssel |

XTFBSLZFYLGYAT-OPYVMVOTSA-N |

Isomerische SMILES |

C1=C(NC=N1)C[C@@H](C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |

Kanonische SMILES |

C1=C(NC=N1)CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)

![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)

![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)

![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)

![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)